

Technical Support Center: Fadolmidine Hydrochloride Solubility & Formulation

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *Fadolmidine hydrochloride*

CAS No.: 189353-32-0

Cat. No.: B042461

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Topic: Solubility and Preparation of **Fadolmidine Hydrochloride** in DMSO and Saline
Compound Class:

-Adrenoceptor Agonist (Full agonist at

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subtypes) CAS No: 189353-32-0 (HCl salt)

Technical Snapshot & Solubility Profile

Fadolmidine HCl is a potent imidazole derivative. While hydrochloride salts are typically water-soluble, Fadolmidine HCl exhibits pH-dependent solubility. It is sparingly soluble in neutral aqueous buffers (like PBS or Saline) and requires specific handling to prevent precipitation during dilution.

Solubility Data Matrix

Solvent System	Max Solubility	Condition / Notes
DMSO	~40 mg/mL	Recommended for Stock. Clear solution.[1] Warming (37°C) may be required for saturation.
Water / Saline	< 1 mg/mL	Poor. High risk of precipitation at neutral pH (pH 7.4).
0.05 M HCl	~0.2 - 0.5 mg/mL	Stable. Acidic environment maintains the protonated (salt) state.
Ethanol	~5 mg/mL	Moderate solubility. Often used as an intermediate evaporation solvent.
Co-solvent Mix	~2 mg/mL	5% DMSO + 30% PEG300 + 5% Tween 80 + Saline.[1]

Preparation Protocols

Method A: High-Concentration Stock (DMSO)

Best for: In vitro assays, high-dose animal stocks, and long-term storage.

- Weighing: Weigh the desired amount of Fadolmidine HCl powder.
- Dissolution: Add pure DMSO to achieve a concentration of 10–40 mg/mL.
 - Tip: If particles persist, vortex for 1 minute or warm in a 37°C water bath for 5 minutes.
- Storage: Aliquot into tight-seal vials and store at -20°C (stable for ~6 months) or -80°C (stable for ~1 year). Avoid repeated freeze-thaw cycles.

Method B: Aqueous Preparation (Acidic Method)

Best for: In vivo administration (IV/IT) where DMSO/detergents must be minimized. Note: This method produces a lower concentration (~0.2 mg/mL) suitable for potent dosing.

- Vehicle Prep: Prepare 0.05 M Hydrochloric Acid (HCl) using sterile water.
- Dissolution: Dissolve Fadolmidine HCl directly into the 0.05 M HCl vehicle.
 - Example: Dissolve 10 mg Fadolmidine in 50 mL 0.05 M HCl (Final Conc: 0.2 mg/mL).
- pH Adjustment (Critical):
 - Just prior to administration, adjust the pH to 6.0 using dilute NaOH (0.1 M or 1 M).
 - Warning: Do not overshoot pH > 7.0, or the free base may precipitate.
- Filtration: Sterile filter (0.22 μ m) if required. Use immediately.

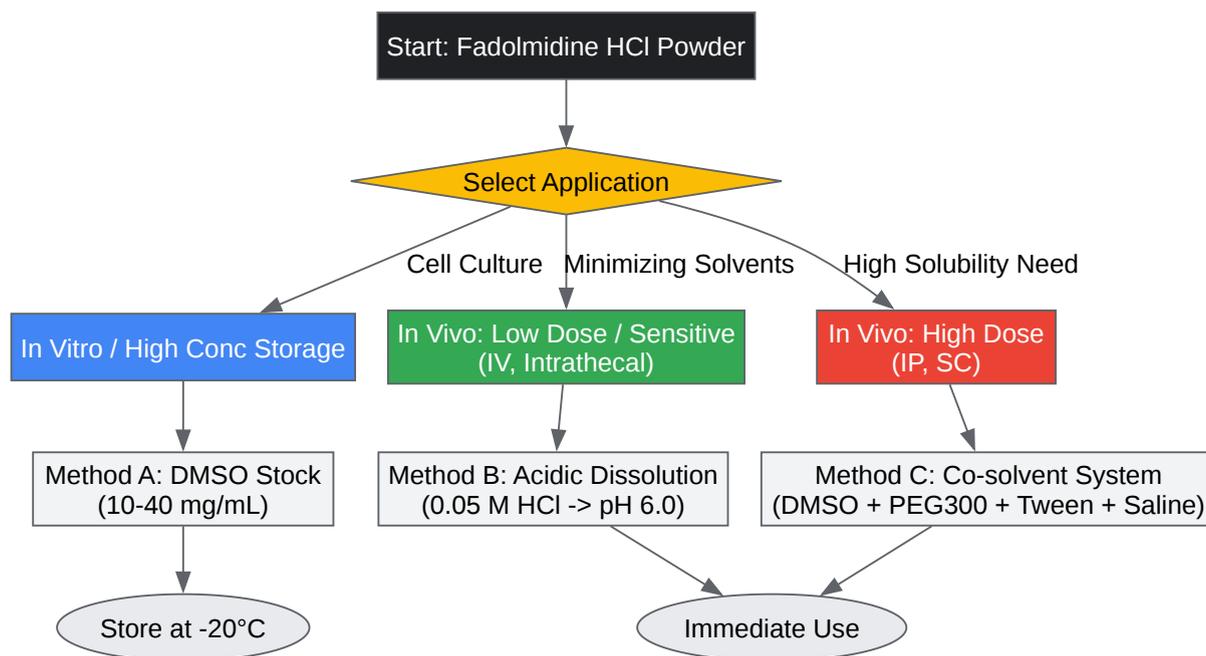
Method C: In Vivo Formulation (Co-solvent System)

Best for: High-dose IP/IV injection requiring neutral pH.

- Stock: Dissolve Fadolmidine HCl in DMSO (e.g., 40 mg/mL).
- Sequential Addition: Add solvents in the following strict order to prevent "shocking" the compound out of solution:
 - Step 1: 5% DMSO Stock (containing drug)[1]
 - Step 2: 30% PEG300 (Vortex until clear)
 - Step 3: 5% Tween 80 (Vortex until clear)
 - Step 4: 60% Saline or PBS (Add slowly while vortexing)
- Final Appearance: Should be a clear solution. If cloudy, sonicate for 10 minutes.

Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct preparation method based on your experimental needs.



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Caption: Decision tree for Fadolmidine HCl formulation based on experimental requirements.

Troubleshooting & FAQs

Q1: I added my DMSO stock directly to Saline and it turned cloudy. Why?

Diagnosis: This is "solvent shock." Fadolmidine is hydrophobic. When a concentrated DMSO solution hits aqueous saline, the DMSO disperses instantly, leaving the drug molecules stranded in water where they are insoluble, causing rapid precipitation. Solution:

- Use the Co-solvent Method (Method C). The PEG and Tween act as surfactants to keep the drug in solution during the transition to water.

- Alternatively, dilute into warm (37°C) saline with continuous vortexing, keeping the final concentration below 0.1 mg/mL.

Q2: Can I use PBS instead of Saline?

Answer: Yes, but PBS has a buffering capacity at pH 7.4. Since Fadolmidine is less soluble at neutral/alkaline pH, PBS increases the risk of precipitation compared to unbuffered saline or slightly acidic water. If using PBS, ensure your concentration is low (< 0.1 mg/mL) or use the co-solvent system.

Q3: What is the stability of the 0.05 M HCl solution?

Answer: The acidic solution (Method B) is stable for approximately 10 days when stored at 0–5°C [1].[2][3][4] However, for maximum reproducibility, we recommend preparing fresh formulations for in vivo dosing.

Q4: How do I adjust the pH for intrathecal (IT) injection without precipitation?

Answer: Dissolve in 0.05 M HCl first. Then, slowly titrate with 0.1 M NaOH while stirring. Stop at pH 6.0. Do not aim for pH 7.4, as the solubility drops significantly as you approach neutrality. The cerebrospinal fluid (CSF) will buffer the small volume injected.

References

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- To cite this document: BenchChem. [Technical Support Center: Fadolmidine Hydrochloride Solubility & Formulation]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b042461#fadolmidine-hydrochloride-solubility-in-dms-and-saline\]](https://www.benchchem.com/product/b042461#fadolmidine-hydrochloride-solubility-in-dms-and-saline)

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